1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrrole-1,3-dicarboxylate
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Overview
Description
“1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrrole-1,3-dicarboxylate” is a chemical compound with the molecular formula C11H17NO4 . It is a pale-yellow to yellow-brown sticky oil to semi-solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17NO4/c1-11(2,3)16-10(14)12-6-5-8(7-12)9(13)15-4/h5-6,8H,7H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical and Chemical Properties Analysis
The compound has a molecular weight of 227.26 . It is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the resources .Scientific Research Applications
Structural and Conformational Analysis
The compound 1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrrole-1,3-dicarboxylate and its derivatives have been extensively studied for their structural and conformational characteristics. For instance, the planarity of substituted pyrrole and furan rings in related compounds has been analyzed, revealing unique distortions and interactions influenced by bulky tert-butyl groups (Dazie et al., 2017). Additionally, crystal structure analysis of similar compounds provides insights into the molecular arrangement and hydrogen bonding patterns (Rambabu et al., 2013).
Synthesis and Chemical Reactions
Research has focused on developing novel synthetic methods and understanding the reaction mechanisms involving derivatives of this compound. For example, the regio-selective synthesis of novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid has been achieved, exploiting the steric effects of the tert-butyl group (Nguyen et al., 2009). In another study, methods for phosphanylation of 1-tert-butyl-1H-pyrrole were developed, leading to compounds relevant in coordination chemistry and catalysis (Smaliy et al., 2016).
Potential Applications in Dye and Pigment Chemistry
Several studies have explored the use of these compounds as dyes and pigments, owing to their conjugated systems. The structural and electronic properties of these compounds are critical for their color properties and stability, as shown in the analysis of a series of 1,2-bis(1-R-5-oxo-2,3-dihydro-1H-pyrrol-4-ylidene)ethanes (Liu et al., 2014).
Computational and Spectroscopic Studies
Computational methods and spectroscopy have been employed to understand the molecular properties of these compounds. For example, DFT calculations and NMR spectroscopy have been used to study the structure and electronic properties of diethyl 2-(ter-butylimino)-2,5-dihydro-5-oxo-1-phenyl-1H-pyrrole-3,4-dicarboxylate (Yahyaei et al., 2017).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been synthesized for potential applications. For instance, a synthesis of pulchellalactam, a compound of interest in medicinal chemistry, was achieved starting from tert-Butyl 4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (Hermet et al., 2006).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 2,3-dihydropyrrole-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-6-5-8(7-12)9(13)15-4/h5-6,8H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMMPGBIXMDFTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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